molecular formula C9H8ClNS2 B8805901 5-Chloro-2-(ethylsulfanyl)-1,3-benzothiazole

5-Chloro-2-(ethylsulfanyl)-1,3-benzothiazole

Cat. No.: B8805901
M. Wt: 229.8 g/mol
InChI Key: XXHCIKXHYHDYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(ethylsulfanyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8ClNS2 and its molecular weight is 229.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClNS2

Molecular Weight

229.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3

InChI Key

XXHCIKXHYHDYKG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-mercaptobenzothiazole (20.17 g, 0.1 mol) in 55 ml 95% ethanol was treated with 10.1 g (0.1 mol) triethylamine to give a brown solution. Iodoethane (15.6 g, 0.1 mol) was added and the mixture refluxed 67 minutes. The mixture was cooled and poured into 300 ml water to precipitate a solid. The aqueous phase was extracted 3×50 ml methylene chloride. The organic extracts were combined with solid precipitate, washed with water, dried over Na2SO4, filtered, and rotary evaporated to give brown solid. Recrystallization from isopropanol yielded 12.26 g (53%) brown crystals, mp 49°-50° C.
Quantity
20.17 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
53%

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